4-(6-methyl-2-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine
Description
The compound 4-(6-methyl-2-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine is a trisubstituted pyrimidine derivative featuring:
- A pyrimidine core substituted with a methyl group at position 5.
- A morpholine ring at position 3.
- A piperazine ring at position 2, further modified with a pyridin-2-ylmethyl group.
This structure is designed for dual functionality: the morpholine and pyridine groups enhance solubility and target engagement, while the piperazine-pyrimidine scaffold is common in kinase inhibitors and antimalarials .
Properties
IUPAC Name |
4-[6-methyl-2-[4-(pyridin-2-ylmethyl)piperazin-1-yl]pyrimidin-4-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O/c1-16-14-18(24-10-12-26-13-11-24)22-19(21-16)25-8-6-23(7-9-25)15-17-4-2-3-5-20-17/h2-5,14H,6-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZROHXGSMHIKMPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)CC3=CC=CC=N3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process known as phosphorylation. This phosphorylation can activate or deactivate many cellular processes, including cell division, growth, and death.
Mode of Action
The compound binds to the inactive Abelson tyrosine kinase domain through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions. This binding inhibits the activity of the tyrosine kinases, thereby affecting the phosphorylation process.
Biochemical Pathways
The inhibition of tyrosine kinases affects various biochemical pathways. One of the key pathways is the regulation of cell growth and division. By inhibiting tyrosine kinases, the compound can potentially slow down or stop the uncontrolled growth and division of cells, which is a characteristic of many types of cancer.
Result of Action
The compound’s action results in the inhibition of tyrosine kinases, leading to a decrease in the phosphorylation of proteins. This can lead to a decrease in cell growth and division, potentially making it useful in the treatment of diseases characterized by uncontrolled cell growth, such as cancer.
Scientific Research Applications
Pharmacological Studies
The compound has been investigated for its potential pharmacological properties, particularly as an antagonist for various receptors involved in neurological disorders. Research indicates that it may exhibit activity against muscarinic receptors, which are implicated in conditions such as Alzheimer's disease and other cognitive disorders .
Anticancer Activity
Recent studies have explored the anticancer potential of similar compounds with pyrimidine and piperazine structures. These studies suggest that modifications to the basic structure can enhance cytotoxicity against cancer cell lines, indicating that derivatives of this compound could be optimized for cancer treatment .
Neuroprotective Effects
Research has shown that compounds with similar structural characteristics can provide neuroprotective effects in models of neurodegenerative diseases. The interaction with neurotransmitter systems suggests a mechanism through which this compound could mitigate neuronal damage .
Case Studies
Comparison with Similar Compounds
Structural Similarities and Differences
The table below highlights key structural analogs and their substituents:
*Estimated based on molecular formulas.
Key Observations :
- The pyrimidine core is conserved in antimalarial candidates (e.g., Compounds 75, 80) , while thienopyrimidine cores are prevalent in kinase inhibitors (e.g., Pictilisib) .
- Substitutions at position 2 (piperazine derivatives) influence target selectivity. For example:
Example Protocol :
Key Findings :
Physicochemical Properties
| Property | Target Compound | 4-(4,4-Difluoropiperidin-1-yl) Analog (75) | Pictilisib (GDC-0941) |
|---|---|---|---|
| LogP (Predicted) | ~2.5 | ~3.1 | 2.8 |
| Solubility (aq., mg/mL) | Moderate | Low | Moderate |
| Metabolic Stability | High* | Moderate | High |
*Inferred from piperazine-morpholine scaffolds’ resistance to oxidation .
Preparation Methods
Preparation of 4-[(Pyridin-2-yl)methyl]piperazine
The synthesis begins with reductive amination of pyridine-2-carbaldehyde and N-Boc-piperazine:
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Protection : Piperazine is mono-protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with triethylamine.
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Reductive Amination : N-Boc-piperazine reacts with pyridine-2-carbaldehyde in DCM using sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent.
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Deprotection : The Boc group is removed with trifluoroacetic acid (TFA) in DCM, yielding 4-[(pyridin-2-yl)methyl]piperazine.
Key Data :
Synthesis of 2,4-Dichloro-6-methylpyrimidine
The pyrimidine core is synthesized via cyclization and chlorination:
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Cyclization : Ethyl acetoacetate reacts with guanidine hydrochloride in ethanol under basic conditions to form 4,6-dimethylpyrimidin-2-amine.
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Chlorination : Treatment with phosphorus oxychloride (POCl₃) and N,N-diethylaniline at reflux yields 2,4-dichloro-6-methylpyrimidine.
Optimization :
-
POCl₃ excess (5 equiv) ensures complete chlorination.
Sequential Nucleophilic Substitution Reactions
Substitution at Position 4 with Morpholine
The 4-chloro group is replaced first due to higher reactivity:
-
Reaction Conditions : 2,4-Dichloro-6-methylpyrimidine, morpholine (1.2 equiv), and potassium carbonate (2.0 equiv) in tetrahydrofuran (THF) at 60°C for 12 h.
-
Workup : Filtration and solvent evaporation followed by chromatography (SiO₂, ethyl acetate/hexane) yields 4-(2-chloro-6-methylpyrimidin-4-yl)morpholine.
Key Data :
Substitution at Position 2 with 4-[(Pyridin-2-yl)methyl]piperazine
The remaining 2-chloro group undergoes displacement:
-
Reaction Conditions : 4-(2-Chloro-6-methylpyrimidin-4-yl)morpholine, 4-[(pyridin-2-yl)methyl]piperazine (1.5 equiv), and N,N-diisopropylethylamine (DIPEA, 3.0 equiv) in dimethylformamide (DMF) at 100°C for 24 h.
-
Workup : Extraction with dichloromethane, drying (Na₂SO₄), and chromatography (SiO₂, methanol/DCM) yields the target compound.
Optimization :
Optimization of Reaction Conditions
Solvent and Base Screening for Substitution Reactions
Insights :
-
Polar aprotic solvents (DMF) improve nucleophilicity but may require higher temperatures.
-
Steric hindrance at position 2 necessitates prolonged reaction times.
Characterization and Analytical Data
Spectroscopic Confirmation
Q & A
Basic: What are the standard synthetic routes for 4-(6-methyl-2-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine?
Answer:
The compound is typically synthesized via nucleophilic substitution reactions involving pyrimidine and morpholine/piperazine intermediates. A common approach involves:
Step 1 : Nitration of pyridine derivatives (e.g., 3-nitropyridine) followed by reduction to form amines (e.g., 5-aminopyridin-2-amine) .
Step 2 : Coupling of the amine with substituted piperazines or morpholines under reflux conditions in ethanol or dichloromethane, often using formaldehyde as a crosslinker .
Step 3 : Purification via column chromatography and characterization using H NMR (e.g., δ 1.20 ppm for methyl groups) and LCMS (e.g., [M+H] peaks) .
Advanced: How can researchers optimize reaction yields when introducing the pyridinylmethyl-piperazine moiety?
Answer:
Key optimization strategies include:
- Solvent Selection : Polar aprotic solvents like DMSO enhance nucleophilic substitution rates compared to ethanol .
- Catalysis : Palladium catalysts (e.g., Pd/C) improve coupling efficiency in reductive amination steps .
- Temperature Control : Refluxing at 80–100°C minimizes side reactions, as seen in analogous morpholine-pyrimidine syntheses .
- Stoichiometry : A 1:1.2 molar ratio of pyrimidine to piperazine derivatives reduces unreacted starting material .
Basic: Which spectroscopic techniques are critical for confirming the compound’s structure?
Answer:
- H NMR : Key signals include:
- LCMS : Molecular ion peaks (e.g., m/z 363.5 for related piperazine-pyrimidine analogs) confirm molecular weight .
- X-ray Crystallography : Resolves piperazine-morpholine spatial arrangements (e.g., bond angles ~109.5° for tetrahedral carbons) .
Advanced: How to resolve contradictions in spectral data (e.g., unexpected 1^11H NMR shifts)?
Answer:
Contradictions may arise from:
- Tautomerism : Pyrimidine ring proton shifts vary with pH (e.g., δ 7.72 ppm for nitro groups vs. δ 6.45 ppm for amines) .
- Solvent Effects : DMSO-d vs. CDCl can alter splitting patterns (e.g., δ 2.42 ppm in DMSO for piperazine protons) .
- Impurities : Use preparative HPLC (≥95% purity) and compare with reference standards (e.g., RCSB PDB ligand data) .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Temperature : Store at –20°C in sealed vials to prevent decomposition .
- Humidity : Use desiccants (silica gel) to avoid hydrolysis of morpholine/pyrimidine groups.
- Light Sensitivity : Amber glass containers mitigate photodegradation, especially for nitro derivatives .
Advanced: How to design analogs with improved pharmacological activity?
Answer:
- Bioisosteric Replacement : Substitute pyridine with pyrazole or triazole to enhance binding (e.g., IC improvements in kinase inhibitors) .
- Lipophilicity Modulation : Introduce trifluoromethyl groups (logP ~2.5) to improve blood-brain barrier penetration .
- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like α7 nicotinic receptors .
Basic: What safety precautions are essential during synthesis?
Answer:
- Ventilation : Use fume hoods for reactions involving formaldehyde or nitro intermediates (H290: explosive risk) .
- PPE : Nitrile gloves and goggles to prevent skin/eye contact (H313: skin irritation) .
- Waste Disposal : Neutralize acidic byproducts with NaOH before disposal (P501: follow local regulations) .
Advanced: How to validate the compound’s biological activity in kinase inhibition assays?
Answer:
- Assay Design : Use FRET-based kinase assays (e.g., Src/Abl kinases) with ATP concentrations ≤10 µM .
- Positive Controls : Compare with imatinib analogs (IC ~0.2 µM) to benchmark potency .
- Data Analysis : Calculate values using Cheng-Prusoff equations for competitive inhibition .
Basic: What computational tools predict the compound’s physicochemical properties?
Answer:
- SwissADME : Estimates logP (e.g., 1.235±0.06), PSA (60.94 Å), and bioavailability .
- Molinspiration : Predicts metabolic stability (e.g., CYP3A4 substrate likelihood) .
- Gaussian 09 : Calculates HOMO-LUMO gaps (e.g., ~4.5 eV) for redox stability .
Advanced: How to analyze degradation products under accelerated stability testing?
Answer:
- Forced Degradation : Expose to 40°C/75% RH for 4 weeks, then analyze via:
- HPLC-MS : Identify hydrolyzed morpholine (m/z 208) or oxidized pyridine (m/z +16) .
- TGA/DSC : Detect thermal decomposition above 200°C (ΔH ~150 J/g) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
